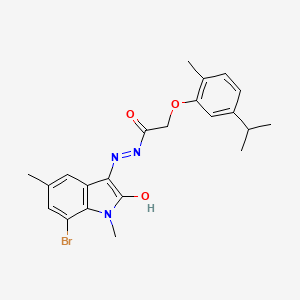![molecular formula C23H36N2 B6078084 1-(2,5-dimethylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B6078084.png)
1-(2,5-dimethylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-dimethylphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as TFMPP, and it belongs to a class of compounds called piperazines. TFMPP has been shown to have various effects on the body, including changes in mood, behavior, and physiology.
Mécanisme D'action
TFMPP acts on the serotonin system in the brain by binding to specific receptors called 5-HT1B and 5-HT2A. These receptors are involved in regulating the release of serotonin, a neurotransmitter that plays a key role in mood, behavior, and physiology. By binding to these receptors, TFMPP can increase or decrease the release of serotonin, depending on the specific receptor subtype.
Biochemical and Physiological Effects:
TFMPP has been shown to have various effects on the body, including changes in mood, behavior, and physiology. These effects are mediated by the serotonin system in the brain, as well as other neurotransmitter systems. TFMPP has been shown to increase activity in the prefrontal cortex, a brain region involved in decision-making, attention, and working memory. It has also been shown to increase activity in the amygdala, a brain region involved in emotional processing.
Avantages Et Limitations Des Expériences En Laboratoire
TFMPP has several advantages as a research tool. It is relatively easy to synthesize and purify, and it has well-characterized effects on the serotonin system in the brain. However, there are also some limitations to using TFMPP in lab experiments. For example, its effects on behavior and physiology can be complex and difficult to interpret, and its effects on other neurotransmitter systems are not well understood.
Orientations Futures
There are several future directions for research on TFMPP. One area of interest is the role of TFMPP in anxiety and depression. TFMPP has been shown to have anxiogenic effects in some studies, but it is unclear how these effects are mediated and whether they could be used to develop new treatments for anxiety disorders. Another area of interest is the potential use of TFMPP as a tool for studying the serotonin system in the brain. By understanding how TFMPP interacts with specific serotonin receptors, researchers may be able to develop new drugs that target these receptors with greater specificity and efficacy.
Méthodes De Synthèse
The synthesis method for TFMPP involves several steps. The starting material is 2,5-dimethylphenylamine, which is reacted with 2,6,6-trimethyl-1-cyclohexen-1-ylacetyl chloride to form an intermediate. This intermediate is then reacted with piperazine to form TFMPP. The synthesis of TFMPP is a complex process that requires careful control of reaction conditions and purification steps to obtain a high-quality product.
Applications De Recherche Scientifique
TFMPP has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have effects on the serotonin system in the brain, which is involved in regulating mood, behavior, and other physiological processes. TFMPP has been used in studies to investigate the role of serotonin in various behaviors, including anxiety, aggression, and social behavior.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2/c1-18-8-9-20(3)22(17-18)25-15-13-24(14-16-25)12-10-21-19(2)7-6-11-23(21,4)5/h8-9,17H,6-7,10-16H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRFYOIRVHZCPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCN2CCN(CC2)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclohexyl-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B6078004.png)
![N,N,N'-triethyl-N'-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1,2-ethanediamine](/img/structure/B6078006.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylpropanamide](/img/structure/B6078011.png)
![1-[1-(2,4-difluorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6078024.png)
![1-(2-{[(2,1,3-benzothiadiazol-5-ylmethyl)(methyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6078028.png)
![N-cyclohexyl-N'-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B6078034.png)
![4-chloro-N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)benzamide](/img/structure/B6078046.png)

![ethyl 4-methyl-2-{[3-(4-nitrophenyl)acryloyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B6078070.png)
![2-[benzyl(methylsulfonyl)amino]-N-(5-chloro-2-methylphenyl)benzamide](/img/structure/B6078078.png)
![ethyl 4-[(2-fluorophenyl)amino]-6-(3-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B6078092.png)
![ethyl 2-[3-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)-2,5-dimethyl-1H-pyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6078094.png)
![N-[3-(methylthio)phenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B6078098.png)
![3-[1-(3-isoquinolinylcarbonyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide](/img/structure/B6078100.png)